n,n,n-Trimethylethenaminium

概要

説明

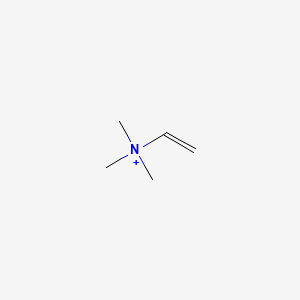

N,N,N-Trimethylethenaminium is a quaternary ammonium salt with the molecular formula C5H12N. . This compound is characterized by its positively charged nitrogen atom, which is bonded to three methyl groups and one ethenyl group.

準備方法

N,N,N-Trimethylethenaminium can be synthesized through the dehydration of choline . This process involves the removal of water molecules from choline, resulting in the formation of this compound. Industrial production methods typically involve the use of specific reaction conditions to ensure the efficient conversion of choline to this compound.

化学反応の分析

N,N,N-Trimethylethenaminium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions involving this compound can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can occur, where one of the groups attached to the nitrogen atom is replaced by another group.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Material Science Applications

1.1 Synthesis of Metal-Organic Frameworks (MOFs)

One notable application of n,n,n-trimethylethenaminium is in the synthesis of metal-organic frameworks. For instance, a study reported the use of bis(n,n,n-trimethylethanaminium) in the formation of cadmium selenide complexes, which are characterized by their unique tetrahedral coordination and potential for use in optoelectronic devices. The compound acts as a stabilizing agent for the [Cd(Se₄)₂]²⁻ anion, enhancing the structural integrity of the resulting MOF .

1.2 Conductive Polymers

this compound derivatives are also utilized in developing conductive polymers. These polymers can be employed in flexible electronics and sensors due to their ionic conductivity and mechanical flexibility. Research has shown that incorporating such ammonium compounds into polymer matrices can significantly enhance their electrical properties .

Medicinal Chemistry Applications

2.1 Drug Development

The compound has been explored for its potential in drug development, particularly as a precursor for synthesizing biologically active compounds. A study highlighted its use in synthesizing pyrazoline derivatives through a deep eutectic solvent (DES) approach, demonstrating improved yields and reduced environmental impact compared to traditional solvents . The synthesized compounds exhibited notable antibacterial activity against several pathogens.

2.2 Hydrogels for Drug Delivery

this compound is also integral to developing hydrogels with tethered acetylcholine functionalities. These hydrogels are designed for controlled drug delivery systems, offering potential applications in treating neurodegenerative diseases by mimicking neurotransmitter activity .

Environmental Applications

3.1 Carbon Dioxide Absorption

Research indicates that this compound compounds can enhance the solubility of carbon dioxide in aqueous solutions, making them valuable in carbon capture technologies. Studies have shown that mixtures containing this ammonium compound exhibit improved CO₂ absorption properties at low pressures, which is crucial for developing effective carbon sequestration methods .

Case Study: Synthesis of Biologically Active Pyrazolines

| Reaction Conditions | Yield (%) | Solvent Used |

|---|---|---|

| ChCl:Glycerol (1:2) | 87 | Deep Eutectic Solvent |

| PEG 400 | 38 | Conventional Solvent |

This case study illustrates the effectiveness of using this compound-based solvents in synthesizing biologically active compounds with high yields.

Case Study: CO₂ Solubility Enhancement

| Mixture Composition | CO₂ Solubility (mol/L) | Temperature (°C) |

|---|---|---|

| Aminomethanamide + this compound + Water | Increased | Varied |

This table summarizes findings on how incorporating this compound improves CO₂ solubility in mixed solutions.

作用機序

The mechanism of action of N,N,N-Trimethylethenaminium involves its interaction with specific molecular targets and pathways. As a quaternary ammonium salt, it can interact with various receptors and enzymes in biological systems. These interactions can lead to changes in cellular functions and biochemical processes .

類似化合物との比較

N,N,N-Trimethylethenaminium can be compared with other quaternary ammonium salts, such as:

Choline: A precursor to this compound, choline is involved in various biological processes.

This compound is unique due to its specific structure and the presence of an ethenyl group, which distinguishes it from other similar compounds.

生物活性

N,N,N-Trimethylethenaminium, often referred to as trimethylammonium, is a quaternary ammonium compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicine and biochemistry.

- Molecular Formula : C₅H₁₄N

- Molecular Weight : 115.18 g/mol

- CAS Number : 51-93-4

This compound's biological activity is primarily attributed to its cationic nature, which allows it to interact with negatively charged biological macromolecules such as proteins and nucleic acids. This interaction is crucial for its therapeutic effects and potential antimicrobial properties.

- Antimicrobial Activity : The quaternary ammonium structure suggests that it may disrupt microbial cell membranes, similar to other compounds in its class. This mechanism has been linked to its efficacy against various pathogens.

- Interaction with DNA : Studies have shown that trimethylethenaminium can preferentially localize in the minor groove of DNA duplexes, particularly at A·T base pairs. This localization alters the stability of DNA structures, which may have implications in gene expression and regulation .

- Inhibition of Topoisomerase II : Research indicates that certain derivatives of trimethylethenaminium exhibit inhibitory effects on human topoisomerase II (hTopo II), an enzyme critical for DNA replication and transcription. This inhibition is associated with anti-proliferative effects on cancer cells, suggesting potential applications in oncology .

Antileishmanial Agent

One notable application of this compound is as an intermediate in the synthesis of Miltefosine, an established antileishmanial drug. Its structural properties facilitate the development of compounds that can effectively target Leishmania species.

Cancer Treatment

Compounds derived from trimethylethenaminium have shown promise in cancer therapy, particularly against triple-negative breast cancer cells. These compounds induce apoptosis through the activation of caspases, highlighting their potential as chemotherapeutic agents .

1. Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound demonstrated its effectiveness against a range of bacterial strains. The compound's ability to disrupt cell membranes was confirmed through various assays, indicating a potential role in developing new antimicrobial therapies.

2. Interaction with Biological Macromolecules

Research utilizing molecular dynamics simulations revealed that trimethylethenaminium ions significantly alter the stability of DNA duplexes. The presence of these ions can lead to unexpected stability changes in AT-rich sequences compared to GC-rich sequences .

Data Tables

特性

IUPAC Name |

ethenyl(trimethyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N/c1-5-6(2,3)4/h5H,1H2,2-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJWCUOWPVSSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870544 | |

| Record name | N,N,N-Trimethylethenaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。